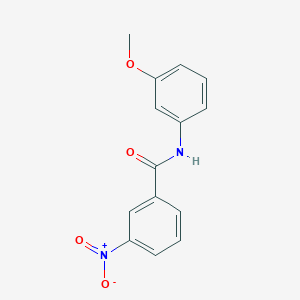

N-(3-methoxyphenyl)-3-nitrobenzamide

描述

N-(3-Methoxyphenyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a methoxy group at the meta position of the aniline ring and a nitro group at the para position of the benzamide core. Its molecular formula is C₁₄H₁₂N₂O₄, with a molecular weight of 272.26 g/mol.

属性

IUPAC Name |

N-(3-methoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUAHBNREGYOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(3-methoxyphenyl)-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, although specific products depend on the oxidizing agent and conditions.

科学研究应用

Biological Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(3-methoxyphenyl)-3-nitrobenzamide. For instance, a study aimed at evaluating its effects on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent anticancer activity, suggesting its potential as a therapeutic agent against breast cancer .

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In experiments using LPS-stimulated RAW 264.7 macrophages, pre-treatment with this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its application in conditions characterized by inflammation .

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have reported significant antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents .

Study on Anticancer Activity

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner with IC50 values indicating potent activity.

Study on Anti-inflammatory Effects

- Objective : Assess anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.

- Methodology : Pre-treatment with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming anti-inflammatory properties.

Industrial Applications

In addition to its biological applications, this compound is explored for potential uses in materials science. Its unique structural features may allow for the development of new materials with specific properties such as fluorescence or photostability, which are valuable in electronics and photonics industries .

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Anticancer | MTT assay on MCF-7 cells | Significant reduction in cell viability |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | Various assays against bacterial strains | Notable antibacterial and antifungal activity |

作用机制

The mechanism of action of N-(3-methoxyphenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below highlights key differences between N-(3-Methoxyphenyl)-3-nitrobenzamide and its analogs:

Structure-Activity Relationships (SAR)

- Methoxy vs.

- Nitro Group : The nitro moiety’s electron-withdrawing nature increases electrophilicity, facilitating interactions with receptor nucleophiles. This is critical in angiogenesis inhibition, as seen in compound 3k (a thiazole carboxamide analog) .

- Hydroxy vs. Methoxy : N-(4-Hydroxyphenyl)-3-nitrobenzamide exhibits higher polarity and hydrogen-bonding capacity than the methoxy analog, influencing solubility and membrane permeability .

生物活性

N-(3-methoxyphenyl)-3-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a nitro group attached to a benzamide structure, which significantly influences its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 256.26 g/mol

- Structural Features :

- Methoxy group at the para position of the benzene ring.

- Nitro group at the meta position relative to the amide linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group enhances lipophilicity, facilitating membrane permeability and target site accessibility.

Biological Activities

Research has identified several significant biological activities associated with this compound:

-

Enzyme Inhibition :

- Factor Xa Inhibition : This compound has shown promise as an inhibitor of factor Xa, an important target in anticoagulant therapy. Molecular docking studies indicate that it forms stable complexes with factor Xa, enhancing its binding affinity and specificity.

- Cholinesterase Inhibition : Preliminary studies suggest potential inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disease contexts .

-

Antimicrobial Properties :

- This compound exhibits antimicrobial activity, making it a candidate for further pharmacological studies in treating infections.

-

Anticancer Potential :

- The compound is being investigated for its anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzamide | Similar nitro and methoxy substitutions | Different substitution pattern affects activity |

| N-(2-methoxyphenyl)-3-nitrobenzamide | Methoxy group at ortho position | Potentially different steric effects on binding |

| N-(4-chlorophenyl)-3-nitrobenzamide | Chlorine instead of methoxy | Different electronic effects impacting reactivity |

| N-(4-fluorophenyl)-3-nitrobenzamide | Fluorine substitution | Altered lipophilicity may influence pharmacokinetics |

This compound stands out due to the specific combination of functional groups and their positions on the benzene ring, significantly influencing its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Factor Xa Inhibition : A study demonstrated that this compound effectively inhibits factor Xa with a calculated IC value indicating strong binding affinity. This positions it as a promising candidate for anticoagulant drug development .

- Antimicrobial Activity Assessment : Research indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential application in antibiotic formulations .

- Neuroprotective Studies : In vitro assays revealed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases .

常见问题

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-3-nitrobenzamide?

The synthesis typically involves coupling 3-nitrobenzoyl chloride with 3-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature) are optimized to enhance yield and purity. Post-synthesis purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the primary solubility and stability considerations for this compound?

This compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability studies under varying pH, temperature, and light exposure are limited, though nitro groups generally exhibit sensitivity to reducing agents and prolonged UV exposure .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

Q. What computational methods elucidate its interaction with biological targets (e.g., enzymes)?

Q. How do structural modifications influence biological activity?

- Nitro Position : 3-Nitro substitution enhances electron-withdrawing effects, improving binding to enzymatic pockets .

- Methoxy Group : 3-Methoxy on the phenyl ring increases lipophilicity, potentially enhancing membrane permeability . Comparative studies with N-(4-methoxyphenyl) analogs show reduced activity, emphasizing positional sensitivity .

Q. What are the challenges in analyzing conflicting data on its stability?

Discrepancies arise from:

Q. How does this compound react under reductive or nucleophilic conditions?

- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, forming N-(3-methoxyphenyl)-3-aminobenzamide, a precursor for further derivatization .

- Nucleophilic Attack : The amide carbonyl is susceptible to Grignard reagents, enabling side-chain functionalization .

Methodological Gaps and Future Directions

- Stability Profiling : Long-term stability under physiological conditions (e.g., PBS buffer) remains underexplored .

- In Vivo Toxicity : No data exist on metabolic pathways or acute toxicity; preclinical models (e.g., zebrafish) are recommended for safety evaluation .

- Polypharmacology : Potential off-target effects (e.g., TRPV1 modulation) warrant kinome-wide selectivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。